molecular formula C22H22N2O5S B301079 {4-[(Z)-{(2E)-2-[(4-ethoxyphenyl)imino]-3-ethyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl]phenoxy}acetic acid

{4-[(Z)-{(2E)-2-[(4-ethoxyphenyl)imino]-3-ethyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl]phenoxy}acetic acid

Cat. No. B301079
M. Wt: 426.5 g/mol
InChI Key: UGAIZPCGUTZLPJ-YDOFSLMMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

{4-[(Z)-{(2E)-2-[(4-ethoxyphenyl)imino]-3-ethyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl]phenoxy}acetic acid is a novel thiazolidine derivative that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of {4-[(Z)-{(2E)-2-[(4-ethoxyphenyl)imino]-3-ethyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl]phenoxy}acetic acid is not fully understood. However, it has been suggested that the compound exerts its effects by modulating various signaling pathways involved in cell growth and survival. It has been shown to inhibit the activation of NF-κB and MAPK signaling pathways, which are known to play a critical role in cancer cell proliferation and survival.
Biochemical and Physiological Effects:
{4-[(Z)-{(2E)-2-[(4-ethoxyphenyl)imino]-3-ethyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl]phenoxy}acetic acid has been found to possess significant antioxidant and anti-inflammatory properties. It has been shown to reduce the levels of reactive oxygen species (ROS) and pro-inflammatory cytokines, such as TNF-α and IL-6, in various cell types. Additionally, the compound has also been shown to induce apoptosis in cancer cells, leading to their death.

Advantages and Limitations for Lab Experiments

One of the major advantages of {4-[(Z)-{(2E)-2-[(4-ethoxyphenyl)imino]-3-ethyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl]phenoxy}acetic acid is its high degree of purity, which makes it suitable for use in various lab experiments. However, the compound is relatively new, and its properties and applications are still being studied. Additionally, the compound may have limitations in terms of its solubility and stability, which may affect its use in certain experiments.

Future Directions

There are several future directions for the study of {4-[(Z)-{(2E)-2-[(4-ethoxyphenyl)imino]-3-ethyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl]phenoxy}acetic acid. One potential direction is to further investigate its mechanism of action and signaling pathways involved in its effects. Additionally, the compound may have potential applications in the treatment of other diseases, such as neurodegenerative disorders and cardiovascular diseases. Further studies are needed to fully understand the potential of this compound in various fields.
Conclusion:
In conclusion, {4-[(Z)-{(2E)-2-[(4-ethoxyphenyl)imino]-3-ethyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl]phenoxy}acetic acid is a novel thiazolidine derivative that has gained significant attention in scientific research due to its potential applications in various fields. The compound has been shown to possess significant antioxidant, anti-inflammatory, and antitumor properties. Further studies are needed to fully understand the potential of this compound in various fields.

Synthesis Methods

{4-[(Z)-{(2E)-2-[(4-ethoxyphenyl)imino]-3-ethyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl]phenoxy}acetic acid can be synthesized by the reaction of 4-(4-ethoxyphenyl)-2-thioxo-1,3-thiazolidin-5-ylideneacetic acid with 4-chloro-2-[(4-methoxyphenoxy)methyl]phenol in the presence of a base. The reaction yields the desired compound with a high degree of purity.

Scientific Research Applications

{4-[(Z)-{(2E)-2-[(4-ethoxyphenyl)imino]-3-ethyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl]phenoxy}acetic acid has been studied extensively for its potential applications in various fields. It has been found to possess significant antioxidant, anti-inflammatory, and antitumor properties. The compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. Additionally, it has also been studied for its potential use in the treatment of diabetes and other metabolic disorders.

properties

Product Name

{4-[(Z)-{(2E)-2-[(4-ethoxyphenyl)imino]-3-ethyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl]phenoxy}acetic acid

Molecular Formula

C22H22N2O5S

Molecular Weight

426.5 g/mol

IUPAC Name

2-[4-[(Z)-[2-(4-ethoxyphenyl)imino-3-ethyl-4-oxo-1,3-thiazolidin-5-ylidene]methyl]phenoxy]acetic acid

InChI

InChI=1S/C22H22N2O5S/c1-3-24-21(27)19(13-15-5-9-18(10-6-15)29-14-20(25)26)30-22(24)23-16-7-11-17(12-8-16)28-4-2/h5-13H,3-4,14H2,1-2H3,(H,25,26)/b19-13-,23-22?

InChI Key

UGAIZPCGUTZLPJ-YDOFSLMMSA-N

Isomeric SMILES

CCN1C(=O)/C(=C/C2=CC=C(C=C2)OCC(=O)O)/SC1=NC3=CC=C(C=C3)OCC

SMILES

CCN1C(=O)C(=CC2=CC=C(C=C2)OCC(=O)O)SC1=NC3=CC=C(C=C3)OCC

Canonical SMILES

CCN1C(=O)C(=CC2=CC=C(C=C2)OCC(=O)O)SC1=NC3=CC=C(C=C3)OCC

Origin of Product

United States

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